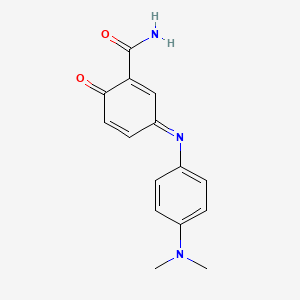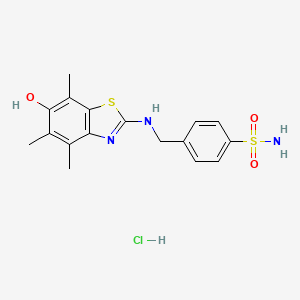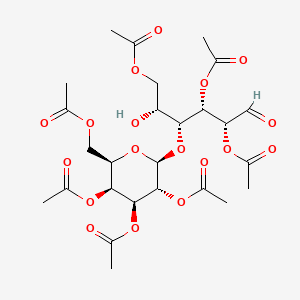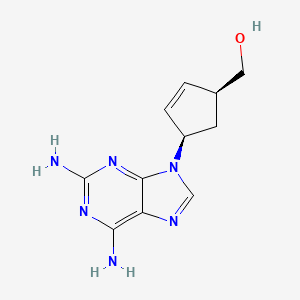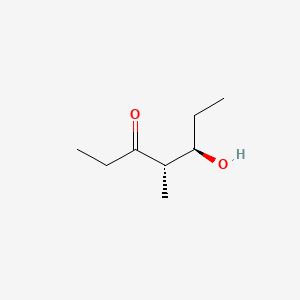
Sitophilure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5R-Hydroxy-4S-methylheptan-3-one is a beta-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Synthesis of Sitophilure
Sitophilure, primarily recognized as an aggregation pheromone of pests like Sitophilus oryzae and Sitophilus zeamais, has been the focus of various synthesis efforts. Researchers have achieved asymmetric synthesis with high enantiomeric excess, emphasizing its importance in pheromone chemistry. For instance, the asymmetric synthesis of sitophilure was accomplished with a 42% overall yield and a remarkable 97% enantiomeric excess, employing an innovative approach involving an asymmetric acyl-thiazolidinethione propionate aldol reaction (Lu et al., 2009). Similarly, another study achieved the asymmetric synthesis of (+)-sitophilure with an 18% overall yield and 82% enantiomeric excess, highlighting the complexity and precision involved in these synthetic processes (Pilli & Riatto, 1999).
Application in Pest Management
Sitophilure plays a significant role in pest management due to its function as an aggregation pheromone. Studies have explored its synthesis for use in controlling pest populations in stored grain. The understanding of its chemical structure and the ability to produce it synthetically aids in developing strategies to mitigate pests that threaten stored food supplies. For example, research into the olfactory perception of aggregation pheromones, including sitophilure, provides insights into the behavioral patterns of pests and opens pathways for developing more effective pest control methods (Levinson et al., 1990).
Eigenschaften
CAS-Nummer |
71699-35-9 |
|---|---|
Produktname |
Sitophilure |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
(4S,5R)-5-hydroxy-4-methylheptan-3-one |
InChI |
InChI=1S/C8H16O2/c1-4-7(9)6(3)8(10)5-2/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
GEZUGFBWAPDBGZ-NKWVEPMBSA-N |
Isomerische SMILES |
CC[C@H]([C@H](C)C(=O)CC)O |
SMILES |
CCC(C(C)C(=O)CC)O |
Kanonische SMILES |
CCC(C(C)C(=O)CC)O |
Synonyme |
sitophilure sitophilure, (R*,R*)-isomer sitophilure, (R-(R*,R*))-isomer sitophilure, (R-(R*,S*))-isomer sitophilure, (S(R*,R*))-isomer sitophilure, (S-(R*,S*))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



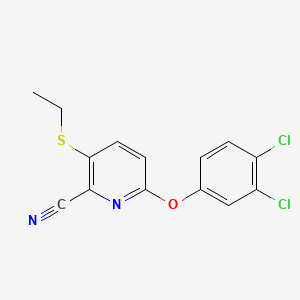
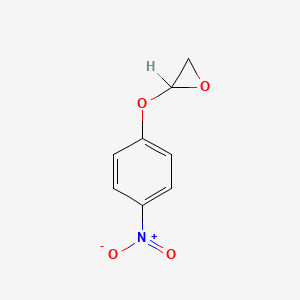
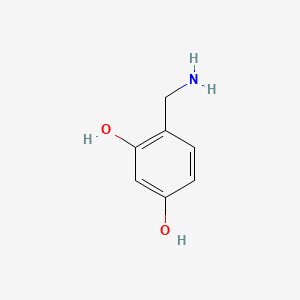
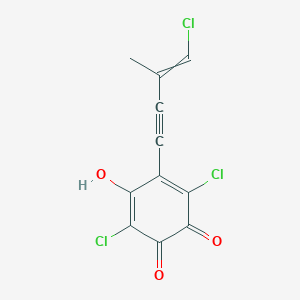
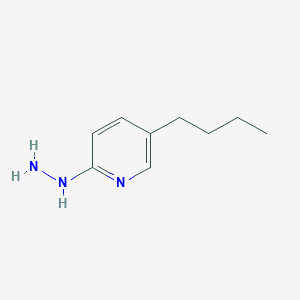
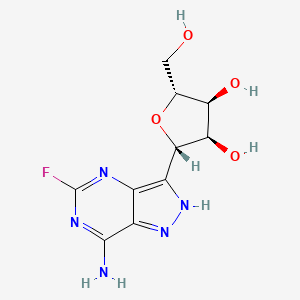
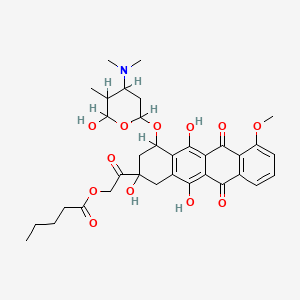
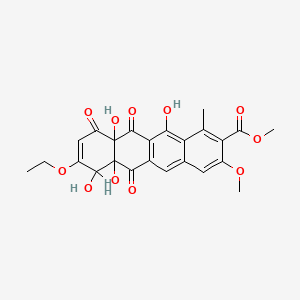
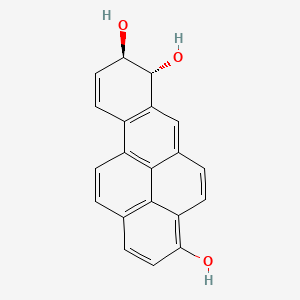
![N-[1'-(6-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1203801.png)
